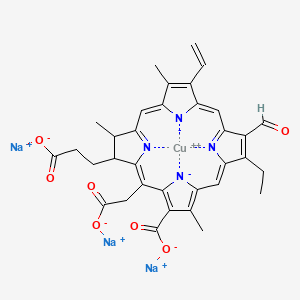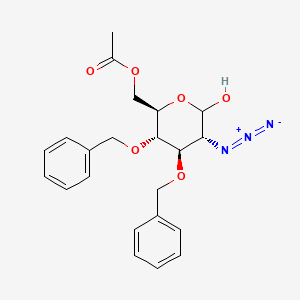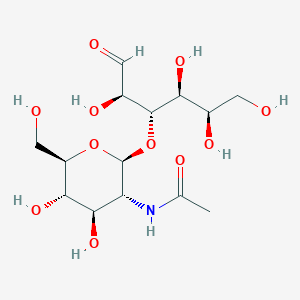
GlcNAc(b1-3)aldehydo-Gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GlcNAc(b1-3)aldehydo-Gal, also known as N-acetylglucosamine (GlcNAc) linked to galactose (Gal) through a beta-1,3 linkage, is a disaccharide compound. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. GlcNAc is a monosaccharide that plays a crucial role in various biological processes, including cell signaling, protein glycosylation, and the formation of structural components in organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc(b1-3)aldehydo-Gal typically involves enzymatic or chemical methods. One common approach is the enzymatic synthesis using glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase can be used to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chitin, followed by enzymatic or chemical modification. Chitin is first deacetylated to produce glucosamine, which is then acetylated to form GlcNAc. The GlcNAc is then linked to galactose through a beta-1,3 linkage using specific glycosyltransferases .
Analyse Des Réactions Chimiques
Types of Reactions
GlcNAc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
GlcNAc(b1-3)aldehydo-Gal has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and protein glycosylation, which are crucial for cellular communication and function.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and inflammatory diseases.
Industry: Used in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of GlcNAc(b1-3)aldehydo-Gal involves its incorporation into glycoproteins and glycolipids, where it plays a role in cell signaling and structural integrity. The compound is recognized by specific enzymes and receptors, which mediate its effects on cellular processes. For example, it can be involved in the regulation of protein O-GlcNAcylation, a post-translational modification that affects protein function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine (GlcNAc): A monosaccharide that is a component of chitin and hyaluronic acid.
Galactose (Gal): A monosaccharide that is a component of lactose and other oligosaccharides.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
GlcNAc(b1-3)aldehydo-Gal is unique due to its specific beta-1,3 linkage between GlcNAc and Gal, which imparts distinct structural and functional properties. This linkage is less common compared to other glycosidic linkages, making it a valuable compound for studying specific biological processes and developing targeted therapies .
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1 |
Clé InChI |
MGEICUVBTAEZNP-BTQUHPNKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


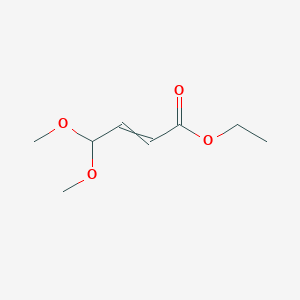
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)
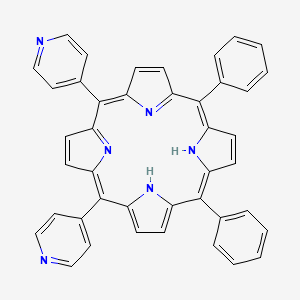



![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)



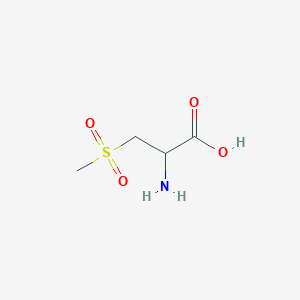
![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
